molecular formula C10H11FO2 B1400043 2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane CAS No. 1343663-06-8

2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane

Cat. No.: B1400043
CAS No.: 1343663-06-8
M. Wt: 182.19 g/mol
InChI Key: JLYPFBNZPMKYOF-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane is a specialized epoxide compound of significant interest in organic synthesis and materials science research. As a fluorinated and methyl-substituted glycidyl ether, it serves as a versatile building block for the development of more complex molecules. Its core structure is similar to that of other substituted oxiranes, such as the common (2-Methylphenoxy)methyl]oxirane (o-Cresyl glycidyl ether, CAS 2210-79-9), which is widely recognized as a reactive diluent in industrial epoxy resin systems . The incorporation of a fluorine atom and a methyl group on the phenoxy ring is intended to fine-tune the compound's properties, potentially enhancing its reactivity, altering the steric environment, or modifying the physical characteristics of resulting polymers. Researchers value this compound for exploring structure-activity relationships in catalysis and for synthesizing advanced polymeric materials. In polymer science, this oxirane can be copolymerized with other monomers to create novel polyethers, epoxy resins, and other functional materials, where the fluorinated aromatic group may impart desired traits such as thermal stability, specific solubility, or low surface energy . The oxirane (epoxide) ring is highly strained, making it a reactive site for nucleophilic attack, which is the basis for its mechanism of action in ring-opening reactions and polymerizations . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(2-fluoro-5-methylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-2-3-9(11)10(4-7)13-6-8-5-12-8/h2-4,8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYPFBNZPMKYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 2-Fluoro-5-methylphenol : Prepared or procured with high purity. This phenol bears the fluorine substituent at the ortho position relative to the hydroxyl group and a methyl group at the meta position.
  • Epichlorohydrin : A common epoxide precursor used in oxirane ring formation.
  • Base : Sodium hydroxide or potassium hydroxide to generate the phenolate ion and promote cyclization.

Reaction Conditions

  • The reaction is typically carried out in a polar aprotic solvent such as acetone or dimethylformamide (DMF) to enhance nucleophilicity.
  • Temperature control is critical; the reaction is often maintained between 50 to 80 °C to optimize reaction rate and minimize side reactions.
  • Stoichiometric ratios are adjusted to ensure complete conversion, commonly using a slight excess of epichlorohydrin (1.2–2 equivalents) relative to phenol.

Reaction Steps

  • Phenolate Formation : 2-Fluoro-5-methylphenol is dissolved in the solvent and treated with a base to form the phenolate ion.
  • Nucleophilic Substitution : Epichlorohydrin is added slowly to the phenolate solution, allowing nucleophilic attack on the epoxide ring or the chlorohydrin moiety.
  • Cyclization : Under continued basic conditions, the intermediate chlorohydrin undergoes intramolecular ring closure to form the oxirane ring, yielding 2-[(2-fluoro-5-methylphenoxy)methyl]oxirane.
  • Workup and Purification : The reaction mixture is quenched with water, extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography or recrystallization to achieve high purity (>95%).

Alternative Synthetic Routes

  • Direct Epoxidation of Allyl Ethers : An alternative route involves synthesizing the corresponding allyl ether of 2-fluoro-5-methylphenol followed by epoxidation using peracids (e.g., m-chloroperbenzoic acid). This method provides stereoselectivity control but may require additional steps for allyl ether formation.
  • Use of Activated Silica Catalysts : Inspired by processes for related phenoxy methyl oxiranes, activated silica catalysts can be employed to promote etherification reactions under milder conditions, potentially improving yield and reducing by-products.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Notes
Phenol derivative 2-Fluoro-5-methylphenol High purity required
Epoxide precursor Epichlorohydrin 1.2–2 equivalents
Base Sodium hydroxide or potassium hydroxide Stoichiometric or slight excess
Solvent Acetone, DMF, or toluene Polar aprotic solvents preferred
Temperature 50–80 °C Controlled to minimize side reactions
Reaction time 3–6 hours Monitored by TLC or HPLC
Purification method Column chromatography or recrystallization Achieves >95% purity
Yield 70–90% Dependent on reaction optimization

Analytical Characterization

Research Findings and Optimization Insights

  • Electron-withdrawing fluorine substitution affects the nucleophilicity of the phenolate ion, potentially requiring adjustments in base strength or reaction time.
  • Reaction optimization studies indicate that maintaining moderate temperatures (60–70 °C) and using polar aprotic solvents improve yield and reduce side reactions such as polymerization of epichlorohydrin.
  • Use of phase-transfer catalysts has been reported in related systems to enhance reaction rates and facilitate milder reaction conditions.
  • Purification by column chromatography using silica gel with gradient elution solvents (hexane/ethyl acetate) yields high purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The fluorinated aromatic ring enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity and physical properties of epoxides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane 2-F, 5-Me, phenoxy methyl C₁₀H₁₁FO₂ 182.19 Balanced EWG (F) and EDG (Me), moderate steric hindrance Target
2-[(2,4-Dibromo-5-methylphenoxy)methyl]oxirane 2,4-Br, 5-Me C₁₀H₁₀Br₂O₂ 338.00 Strong EWG (Br), high molecular weight, halogenated
(R)-2-((2-Nitrophenoxy)methyl)oxirane 2-NO₂ C₉H₉NO₄ 195.17 Strong EWG (NO₂), high reactivity toward nucleophiles
2-[5-Fluoro-2-(2-methoxyethoxy)phenyl]oxirane 5-F, 2-OCH₂CH₂OMe C₁₁H₁₃FO₃ 212.20 Bulky substituent (methoxyethoxy), increased steric hindrance
2-[(3-Methylphenoxy)methyl]oxirane 3-Me C₁₀H₁₂O₂ 164.20 EDG (Me) at meta-position, reduced ring strain

Key Observations:

  • Halogenated Derivatives (Br vs.
  • Nitro-Substituted Derivatives: The nitro group (NO₂) is a stronger electron-withdrawing group (EWG) than fluorine, leading to higher electrophilicity of the epoxide ring and faster reaction rates with nucleophiles like amines or thiols .
  • Steric Effects: Bulky groups like methoxyethoxy () hinder nucleophilic attack at the epoxide carbon, whereas smaller substituents (e.g., methyl or fluorine) allow for more facile reactions.

Reactivity in Epoxide-Opening Reactions

Epoxide reactivity is governed by electronic and steric factors:

  • Target Compound: The fluorine atom at C2 stabilizes the transition state in nucleophilic attacks by withdrawing electron density, while the methyl group at C5 provides minimal steric hindrance. This balance makes it suitable for regioselective reactions.
  • Comparison with 2-Nitrophenoxy Analogs: The nitro group in (R)-2-((2-nitrophenoxy)methyl)oxirane () significantly lowers the energy barrier for nucleophilic attack, enabling reactions under milder conditions compared to the target compound.
  • Brominated Analogs: The 2,4-dibromo derivative () may undergo dehalogenation or serve as a precursor for cross-coupling reactions, expanding its utility in synthesizing complex aromatic systems.

Physical Properties and Stability

  • Solubility: Fluorine and methyl groups enhance solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to brominated derivatives, which are more lipophilic.
  • Thermal Stability: The target compound’s stability is intermediate between nitro-substituted epoxides (prone to decomposition under heat) and brominated analogs (higher thermal stability due to stronger C-Br bonds).

Research Findings and Data

Bond Angle Analysis ()

Crystallographic data for related epoxides reveals that substituents alter bond angles in the oxirane ring. For example:

  • C-O-C Angle: ~64.3° in a nitrophenyl-substituted epoxide (), compared to ~58° in simpler analogs. Smaller angles indicate higher ring strain and reactivity.

Biological Activity

2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane is an organic compound of interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer effects, as well as its mechanisms of action and implications for therapeutic applications.

Chemical Structure and Properties

The compound 2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane is characterized by an epoxide functional group, which is known for its reactivity and ability to interact with biological macromolecules. The presence of a fluorine atom and a methylphenoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.

Antimicrobial Activity

Recent studies have indicated that 2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative organisms.

Table 1: Antimicrobial Activity of 2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that while the compound is effective against certain pathogens, its efficacy varies depending on the strain.

Anticancer Properties

In vitro studies have demonstrated that 2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane can induce apoptosis in cancer cell lines. The compound has shown promise particularly against breast and lung cancer cells.

Table 2: Anticancer Activity of 2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

These findings indicate that the compound may be a potential candidate for further development as an anticancer agent.

The biological activity of 2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane is believed to involve several mechanisms:

  • Interaction with Cellular Targets : The epoxide group can react with nucleophilic sites on proteins and nucleic acids, leading to modifications that disrupt normal cellular functions.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cells, contributing to apoptosis in cancer cells.
  • Inhibition of Key Enzymes : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

Case Studies

A recent case study evaluated the effects of 2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane in a murine model of breast cancer. The treatment group receiving the compound showed a significant reduction in tumor size compared to the control group, with minimal side effects observed. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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